![molecular formula C14H15BrN2O2 B2711484 ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 113808-82-5](/img/structure/B2711484.png)
ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
The compound “ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” have been synthesized via one-pot reductive cyclization methods .Scientific Research Applications
- Thiazolopyrimidines, including ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have shown high inhibitory activity against tumor cell replication processes . Researchers are investigating their potential as antitumor agents due to their modifiable structure and promising pharmacological properties.
- The compound’s crystal structure was established using single-crystal X-ray diffraction (SCXRD). It contains a 4-bromophenyl fragment at C5 and plays a role in halogen-π interactions, leading to the formation of one-dimensional homochiral chains . Understanding these interactions contributes to supramolecular chemistry research.
- Indole derivatives, such as ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, have been investigated for antiviral activity. For instance, related compounds showed inhibitory effects against influenza A and Coxsackie B4 viruses .
- Some indole derivatives exhibit anti-inflammatory and analgesic activities. While not directly related to the mentioned compound, it highlights the broader pharmacological relevance of indole-based structures .
- Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not the same compound, the presence of indole in both natural and synthetic molecules underscores its significance in plant biology .
- Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a valuable scaffold for designing new drug candidates. Its synthetic potential allows for modifications to optimize ligand interactions with biotargets .
Antitumor and Anticancer Activity
Supramolecular Chemistry and Crystallography
Antiviral Properties
Anti-Inflammatory and Analgesic Potential
Plant Hormone Research
Synthetic Chemistry and Drug Development
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, such as modulating cell signaling pathways or inducing changes in gene expression .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for this compound was not found, similar compounds like “1-(4-Bromophenyl)ethanol” have safety data sheets available that provide information on hazards, safe handling practices, and emergency procedures .
Future Directions
properties
IUPAC Name |
ethyl 1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVCXVCFVRQYKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.